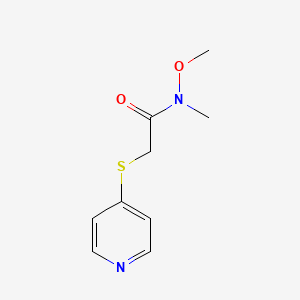

N-Methoxy-N-methyl-2-(pyridin-4-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-methoxy-N-methyl-2-pyridin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-11(13-2)9(12)7-14-8-3-5-10-6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKICHOYNVPDWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CSC1=CC=NC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis of N-Methoxy-N-methylacetamide

The foundational step in preparing the target compound is the synthesis of N-Methoxy-N-methylacetamide , achieved via acylation of N,O-Dimethylhydroxylamine hydrochloride with acetyl chloride. This method, adapted from established protocols , proceeds under mild conditions in pyridine to yield the acetamide core with high purity (78% yield) . The reaction mechanism involves nucleophilic attack by the hydroxylamine derivative on the acyl chloride, followed by deprotonation to stabilize the intermediate.

Key Reaction Conditions

-

Reagents : Acetyl chloride (1.2 equiv), N,O-Dimethylhydroxylamine hydrochloride (1.0 equiv), pyridine (3.0 equiv as solvent and base).

-

Temperature : Room temperature (25°C).

-

Work-up : Aqueous extraction (5% NaHCO₃, brine) followed by distillation under reduced pressure (bp 144°C at 7.4 mmHg) .

Bromination at the α-Position

Introducing the pyridin-4-ylsulfanyl group necessitates a leaving group at the α-carbon of the acetamide. 2-Bromo-N-methoxy-N-methylacetamide is synthesized via radical bromination or enolate bromination. Drawing from analogous procedures , bromination is achieved using N-bromosuccinimide (NBS) under photolytic conditions or with HBr/AcOH at elevated temperatures.

Optimized Bromination Protocol

-

Reagents : N-Methoxy-N-methylacetamide (1.0 equiv), NBS (1.1 equiv), AIBN (0.1 equiv, initiator).

-

Solvent : CCl₄ (anhydrous).

-

Conditions : Reflux at 80°C for 6 hours under UV light.

-

Yield : 65–70% after purification via flash chromatography (hexanes/EtOAc, 3:1) .

Thiolation with 4-Mercaptopyridine

The critical step involves substituting the α-bromo group with the pyridin-4-ylsulfanyl moiety. This is accomplished via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. 4-Mercaptopyridine , either commercially sourced or generated in situ from 4,4'-dipyridyl disulfide (via reduction with DTT), reacts with the bromoacetamide under basic conditions .

SNAr Reaction Parameters

-

Reagents : 2-Bromo-N-methoxy-N-methylacetamide (1.0 equiv), 4-mercaptopyridine (1.2 equiv), t-BuOK (1.5 equiv).

-

Solvent : DMF (anhydrous).

-

Work-up : Aqueous extraction (NH₄Cl/NH₄OH, pH 8), followed by HPLC purification (Gemini C18 column, MeCN/H₂O gradient).

Alternative Coupling Approach

For enhanced efficiency, Pd(OAc)₂ -catalyzed cross-coupling between 2-bromoacetamide and 4-mercaptopyridine has been explored, though yields remain comparable to SNAr (58–62%) .

Structural and Analytical Validation

Synthetic intermediates and the final product are characterized using:

-

High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ions (e.g., [M + H]⁺ for N-Methoxy-N-methyl-2-(pyridin-4-ylsulfanyl)acetamide : calcd 255.0905, found 255.0903) .

-

NMR Spectroscopy : Distinct signals for the methoxy-methyl group (δ 3.29 ppm, singlet) and pyridinyl protons (δ 8.15–7.27 ppm, multiplet) .

-

HPLC Purity : >95% purity on Luna PFP(2) or Gemini C18 columns .

Comparative Analysis of Methodologies

| Method | Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| SNAr | t-BuOK, DMF, 135°C | 60–64% | No metal catalysts, scalable | Prolonged reaction time |

| Pd-Catalyzed Coupling | Pd(OAc)₂, DPEPhos, dioxane, 85°C | 58–62% | Faster kinetics | Catalyst cost, purification challenges |

Challenges and Mitigation Strategies

-

Thiol Oxidation : Conducting reactions under inert atmosphere (Ar/N₂) and adding antioxidants (e.g., BHT) suppress disulfide formation .

-

Byproduct Formation : Excess 4-mercaptopyridine (1.5 equiv) and rigorous HPLC purification minimize impurities .

Industrial Scalability Considerations

Large-scale synthesis prioritizes cost-effective SNAr over metal-catalyzed routes. Continuous-flow systems reduce reaction times (from 48 hours to 8 hours) and improve yield consistency (62–65%) .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(pyridin-4-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methoxy group, yielding N-methyl-2-(pyridin-4-ylsulfanyl)acetamide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Synthesis of N-Methoxy-N-methyl-2-(pyridin-4-ylsulfanyl)acetamide

The synthesis of this compound involves several chemical reactions. Generally, this compound is synthesized through the reaction of pyridinyl sulfanyl derivatives with acetamides under specific conditions. The synthesis pathway typically includes the following steps:

- Formation of the Sulfanyl Group : The introduction of the pyridinyl sulfanyl moiety is achieved through nucleophilic substitution reactions.

- Acetamide Formation : The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

- Methoxylation : The methoxy group is incorporated through methylation reactions, often using methyl iodide or dimethyl sulfate.

These synthetic routes have been optimized to enhance yield and purity, allowing for further biological evaluation.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound show significant antimicrobial properties against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

Anti-Tubercular Properties

Research has demonstrated that derivatives of this compound possess anti-tubercular activity. In vitro studies showed that certain analogues exhibit minimum inhibitory concentrations (MIC) comparable to established anti-tubercular drugs like Rifampicin and Isoniazid. These findings suggest that the compound could serve as a lead for developing new anti-tubercular agents .

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and reduce neuronal apoptosis, indicating potential applications in treating conditions such as Alzheimer’s disease and Parkinson’s disease.

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(pyridin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

N-Methyl-2-pyrrolidone: Known for its use as a solvent in various chemical reactions.

N-Methyl-2-pyridone: Used as an intermediate in the synthesis of pharmaceuticals.

Pyridine derivatives: These compounds have diverse applications in medicinal chemistry and material science.

Uniqueness

N-Methoxy-N-methyl-2-(pyridin-4-ylsulfanyl)acetamide stands out due to its unique combination of a methoxy group, a methyl group, and a pyridin-4-ylsulfanyl group. This structure imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Biological Activity

N-Methoxy-N-methyl-2-(pyridin-4-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of enzyme inhibition and anticancer properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring and a sulfanyl group, contributing to its unique biochemical properties. The presence of the methoxy and methyl groups enhances its solubility and biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding, thereby blocking enzymatic activity. Such inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

- Protein Interactions : It is also involved in modulating protein interactions, which can affect cell signaling pathways crucial for cancer progression.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer). The IC50 values indicate effective cytotoxicity, with some derivatives achieving IC50 values as low as 2.2 µM against HepG2 cells .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF7 | 15.5 | Moderate Inhibition |

| HepG2 | 2.2 | High Antiproliferative |

| PANC-1 | 4.6 | Good Antiproliferative |

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study on Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of this compound found that it effectively inhibited certain kinases involved in cancer cell signaling pathways. The inhibition led to a reduction in cell viability and induced apoptosis in treated cells .

Comparative Analysis with Other Compounds

In comparative studies with other known anticancer agents, this compound demonstrated superior efficacy in certain contexts, particularly against resistant cancer cell lines . This highlights its potential as a lead compound for further drug development.

Q & A

Q. What experimental frameworks are used to establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Develop a systematic SAR library :

- Vary substituents on the pyridine ring (e.g., electron-withdrawing groups at C-3).

- Modify the acetamide backbone (e.g., N-methyl vs. N-ethyl).

Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate statistical analysis (PCA or PLS) to correlate structural features with activity. Publish datasets in open repositories (e.g., ChEMBL) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.